molecular formula C10H5Cl2F3O2 B13576327 1-(3,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione

1-(3,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione

Cat. No.: B13576327
M. Wt: 285.04 g/mol
InChI Key: SDGXGUOREKDIAR-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione is an organic compound characterized by the presence of dichlorophenyl and trifluorobutane groups

Preparation Methods

The synthesis of 1-(3,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione typically involves several steps. One common method includes the reaction of 3,5-dichlorophenyl derivatives with trifluorobutane precursors under controlled conditions. Industrial production methods often utilize advanced techniques such as Suzuki–Miyaura coupling, which is known for its efficiency in forming carbon-carbon bonds under mild conditions . The reaction conditions usually involve the use of palladium catalysts and boron reagents, which facilitate the coupling process.

Chemical Reactions Analysis

1-(3,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione undergoes various chemical reactions, including:

Scientific Research Applications

1-(3,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(3,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione can be compared with other similar compounds such as:

Properties

Molecular Formula

C10H5Cl2F3O2

Molecular Weight

285.04 g/mol

IUPAC Name

1-(3,5-dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione

InChI

InChI=1S/C10H5Cl2F3O2/c11-6-1-5(2-7(12)3-6)8(16)4-9(17)10(13,14)15/h1-3H,4H2

InChI Key

SDGXGUOREKDIAR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(=O)CC(=O)C(F)(F)F

Origin of Product

United States

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